molecular formula C9H12N2O2 B12981787 (R)-5-(1-(Methylamino)ethyl)nicotinic acid

(R)-5-(1-(Methylamino)ethyl)nicotinic acid

Cat. No.: B12981787
M. Wt: 180.20 g/mol
InChI Key: ULKPAKLRWKHLBF-ZCFIWIBFSA-N
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Description

®-5-(1-(Methylamino)ethyl)nicotinic acid is a chiral compound with a nicotinic acid backbone It is characterized by the presence of a methylamino group attached to the ethyl side chain at the 5-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-(Methylamino)ethyl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid as the starting material.

    Introduction of the Ethyl Side Chain: The ethyl side chain is introduced through a series of reactions, including alkylation and reduction.

    Methylamino Group Addition: The methylamino group is introduced via reductive amination, where the intermediate is treated with methylamine under reducing conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for ®-5-(1-(Methylamino)ethyl)nicotinic acid may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-5-(1-(Methylamino)ethyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-5-(1-(Methylamino)ethyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-5-(1-(Methylamino)ethyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in neuronal signaling and behavior .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the methylamino and ethyl side chain.

    Methyl Nicotinate: A derivative with a methyl ester group instead of the methylamino group.

    Ethyl Nicotinate: A derivative with an ethyl ester group.

Uniqueness

®-5-(1-(Methylamino)ethyl)nicotinic acid is unique due to its chiral nature and the presence of both the methylamino and ethyl side chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-[(1R)-1-(methylamino)ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6(10-2)7-3-8(9(12)13)5-11-4-7/h3-6,10H,1-2H3,(H,12,13)/t6-/m1/s1

InChI Key

ULKPAKLRWKHLBF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)C(=O)O)NC

Canonical SMILES

CC(C1=CC(=CN=C1)C(=O)O)NC

Origin of Product

United States

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